molecular formula C18H13Cl2N3O2 B12168205 N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B12168205
M. Wt: 374.2 g/mol
InChI Key: RBJPTRAGKWERPX-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a quinazoline core with a pyrrolo moiety and a 3,5-dichlorophenyl group makes it a versatile compound for further research and development.

Properties

Molecular Formula

C18H13Cl2N3O2

Molecular Weight

374.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide

InChI

InChI=1S/C18H13Cl2N3O2/c19-11-7-12(20)9-13(8-11)21-17(24)10-3-4-14-15(6-10)22-16-2-1-5-23(16)18(14)25/h3-4,6-9H,1-2,5H2,(H,21,24)

InChI Key

RBJPTRAGKWERPX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)C(=O)N2C1

Origin of Product

United States

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